4-Butyl-6-chloro-2-cyclopropylpyrimidine
Overview
Description
4-Butyl-6-chloro-2-cyclopropylpyrimidine is a pyrimidine-based compound. It is used in various fields of research and industry. The molecular formula of this compound is C11H15ClN2 and it has a molecular weight of 210.7 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, chemical reaction analysis can provide insights into the mechanism and kinetics of chemical reactions .Scientific Research Applications
Electrochemical Synthesis of Arylpyrimidines
One study described an electrochemical reductive cross-coupling method to synthesize a range of novel 4-amino-6-arylpyrimidines from 4-amino-6-chloro-pyrimidines. This process employs a nickel(II) catalyst and a sacrificial iron anode to produce coupling products in moderate to high yields, indicating a versatile synthetic pathway for functionalized pyrimidines (Sengmany, Gall, & Léonel, 2011).
Kabachnik–Fields Reaction for α-Aminophosphonates Synthesis
Another study utilized 2-cyclopropylpyrimidin-4-carbaldehyde in a Kabachnik–Fields reaction to synthesize α-aminophosphonates. This method demonstrated an efficient one-pot synthesis approach using phosphomolybdic acid as a catalyst, showcasing the potential of pyrimidines in the synthesis of compounds with possible biological activity (Reddy, Reddy, & Reddy, 2014).
Amination of Halogenopyrimidines
Research into the amination of halogenopyrimidines revealed insights into the reactivity and mechanisms of pyrimidine derivatives, further contributing to the development of novel synthetic methods for pyrimidine modification (Rasmussen & Plas, 2010).
Development of Anti-inflammatory Hydroxypyrimidine Derivatives
A study focused on the synthesis of a water-soluble form of a new hydroxypyrimidine derivative, which showed low toxicity and pronounced anti-inflammatory activity. This research underlines the therapeutic potential of pyrimidine derivatives in the development of new pharmaceuticals (Kuvaeva et al., 2022).
Properties
IUPAC Name |
4-butyl-6-chloro-2-cyclopropylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-2-3-4-9-7-10(12)14-11(13-9)8-5-6-8/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMKPYKBFPAQLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NC(=N1)C2CC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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